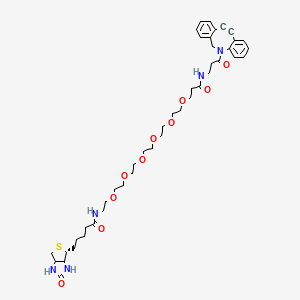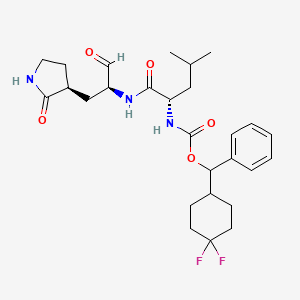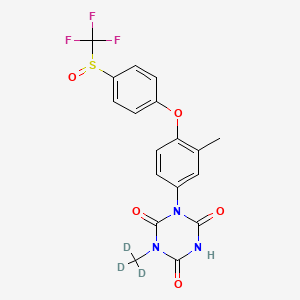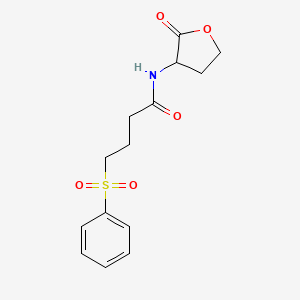
PqsR/LasR-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PqsR/LasR-IN-3, also known as Compound 7a, is a potent inhibitor of the PqsR and LasR systems in Pseudomonas aeruginosa. These systems are crucial for the quorum sensing mechanism in this bacterium, which regulates virulence factors and biofilm formation. This compound also inhibits the human ether-à-go-go-related gene (hERG) with an inhibitory concentration (IC50) of 109.01 micromolar .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PqsR/LasR-IN-3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
PqsR/LasR-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or dimethyl sulfoxide, under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives can exhibit different levels of inhibitory activity against the PqsR and LasR systems, providing insights into the structure-activity relationships .
Applications De Recherche Scientifique
PqsR/LasR-IN-3 has several scientific research applications, including:
Chemistry: The compound is used to study the structure-activity relationships of quorum sensing inhibitors and to develop new derivatives with enhanced activity.
Biology: It is employed to investigate the quorum sensing mechanisms in Pseudomonas aeruginosa and other bacteria, providing insights into bacterial communication and virulence regulation.
Medicine: this compound is explored as a potential therapeutic agent to combat bacterial infections by inhibiting quorum sensing and reducing virulence.
Industry: The compound can be used in the development of anti-biofilm coatings for medical devices and industrial equipment, preventing bacterial colonization and biofilm formation
Mécanisme D'action
PqsR/LasR-IN-3 exerts its effects by binding to the PqsR and LasR receptors in Pseudomonas aeruginosa. These receptors are part of the quorum sensing system, which regulates the expression of virulence factors and biofilm formation. By inhibiting these receptors, this compound disrupts the quorum sensing mechanism, reducing the production of virulence factors and preventing biofilm formation. The compound also inhibits the human ether-à-go-go-related gene (hERG), which is involved in cardiac repolarization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamoyl Hydroxamates: These compounds also inhibit quorum sensing in Pseudomonas aeruginosa by targeting the PqsR and LasR systems.
Quinoline-Based Derivatives: These derivatives act as PqsR inhibitors and exhibit similar anti-virulence activities.
Phenyllactic Acid: This compound inhibits quorum sensing and biofilm formation by binding to the PqsR and LasR receptors.
Uniqueness of PqsR/LasR-IN-3
This compound is unique due to its high potency and specificity in inhibiting both the PqsR and LasR systems. Its dual inhibitory activity makes it a valuable tool for studying quorum sensing mechanisms and developing anti-virulence therapies. Additionally, its ability to inhibit the human ether-à-go-go-related gene (hERG) provides insights into its potential side effects and safety profile .
Propriétés
Formule moléculaire |
C14H17NO5S |
|---|---|
Poids moléculaire |
311.36 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)-N-(2-oxooxolan-3-yl)butanamide |
InChI |
InChI=1S/C14H17NO5S/c16-13(15-12-8-9-20-14(12)17)7-4-10-21(18,19)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16) |
Clé InChI |
IMWIYQHJNAXHKW-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C1NC(=O)CCCS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


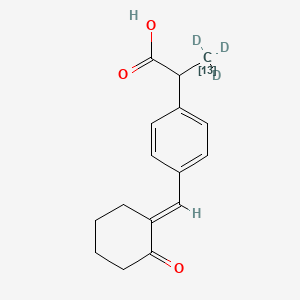
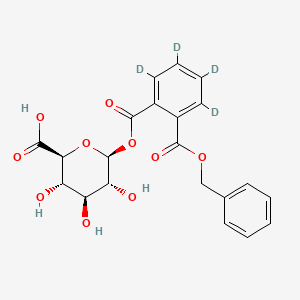
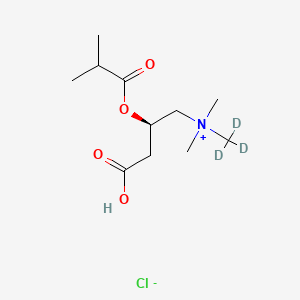
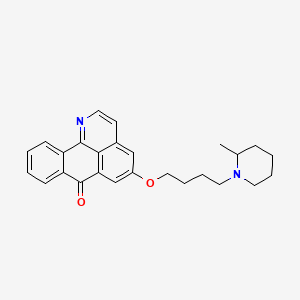
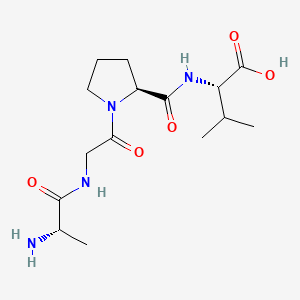
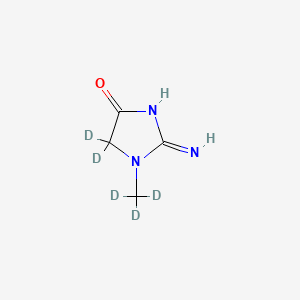
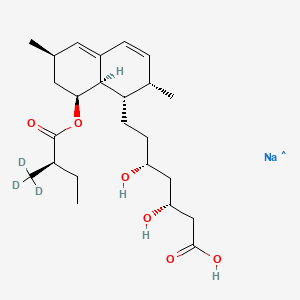
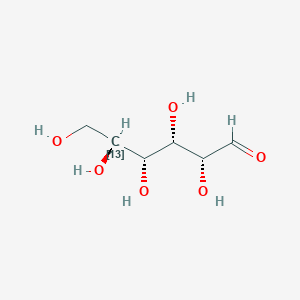
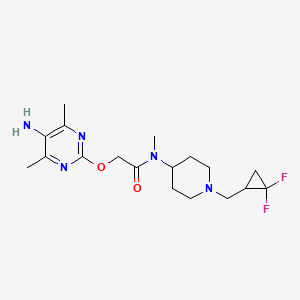
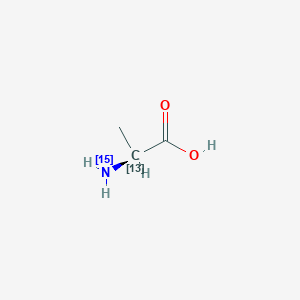
![N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide](/img/structure/B12419857.png)
